2-Bromo-5-methoxymandelic acid
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Overview
Description
2-Bromo-5-methoxymandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a mandelic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxymandelic acid typically involves the bromination of 5-methoxymandelic acid. One common method includes dissolving 5-methoxymandelic acid in a halogenated hydrocarbon solvent and reacting it with a bromination reagent under the influence of a bromination initiator, a cocatalyst, and sulfuric acid . The reaction mixture is then quenched in ice water, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxymandelic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted mandelic acids, brominated derivatives, and complex aromatic compounds.
Scientific Research Applications
2-Bromo-5-methoxymandelic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxymandelic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its structural modifications and the nature of its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-5-methoxyphenol
- 2-Bromo-5-methoxyaniline
Uniqueness
2-Bromo-5-methoxymandelic acid is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, along with the mandelic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H9BrO4 |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
WFMCJUWBUZMQHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(C(=O)O)O |
Origin of Product |
United States |
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